molecular formula C11H16N4O3S2 B4854970 N-[4-(aminosulfonyl)phenyl]-2-butyrylhydrazinecarbothioamide

N-[4-(aminosulfonyl)phenyl]-2-butyrylhydrazinecarbothioamide

Cat. No. B4854970
M. Wt: 316.4 g/mol
InChI Key: DFKZZVRJVWYJPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(aminosulfonyl)phenyl]-2-butyrylhydrazinecarbothioamide, also known as AS-30D, is a synthetic compound that has gained significant attention in the field of cancer research due to its potential anticancer properties. AS-30D is a hydrazine derivative that has been shown to inhibit the growth of cancer cells in vitro and in vivo. In

Mechanism of Action

The mechanism of action of N-[4-(aminosulfonyl)phenyl]-2-butyrylhydrazinecarbothioamide is not fully understood. However, it is believed that this compound induces apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). This compound has also been shown to inhibit the expression of matrix metalloproteinases (MMPs), which are enzymes that are involved in the breakdown of extracellular matrix and are essential for tumor invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. This compound has been shown to inhibit angiogenesis by reducing the expression of VEGF and bFGF. This compound has also been shown to inhibit the expression of MMPs, which are enzymes that are involved in the breakdown of extracellular matrix and are essential for tumor invasion and metastasis.

Advantages and Limitations for Lab Experiments

N-[4-(aminosulfonyl)phenyl]-2-butyrylhydrazinecarbothioamide has several advantages for lab experiments. This compound has been extensively studied and has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. This compound is a synthetic compound, which means that it can be easily synthesized in the laboratory. However, there are also some limitations to using this compound in lab experiments. This compound is a complex compound that requires expertise in organic chemistry to synthesize. This compound is also a relatively new compound, and more research needs to be done to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on N-[4-(aminosulfonyl)phenyl]-2-butyrylhydrazinecarbothioamide. One area of research could be to investigate the potential side effects of this compound. Another area of research could be to investigate the potential use of this compound in combination with other anticancer drugs. This compound could also be tested in animal models to further evaluate its potential as an anticancer agent. Finally, the synthesis of this compound could be optimized to make it more efficient and cost-effective.

Scientific Research Applications

N-[4-(aminosulfonyl)phenyl]-2-butyrylhydrazinecarbothioamide has been extensively studied for its potential anticancer properties. Several studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit angiogenesis, which is the process by which tumors develop new blood vessels to support their growth. This compound has been tested against a variety of cancer cell lines, including breast cancer, lung cancer, and liver cancer, and has shown promising results.

properties

IUPAC Name

1-(butanoylamino)-3-(4-sulfamoylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O3S2/c1-2-3-10(16)14-15-11(19)13-8-4-6-9(7-5-8)20(12,17)18/h4-7H,2-3H2,1H3,(H,14,16)(H2,12,17,18)(H2,13,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKZZVRJVWYJPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NNC(=S)NC1=CC=C(C=C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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